

# Spectroscopic data for methyl 1-benzylazetidine-2-carboxylate (NMR, IR, MS)

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## Compound of Interest

Compound Name:	Methyl 1-benzylazetidine-2-carboxylate
Cat. No.:	B044582

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An In-depth Technical Guide on the Spectroscopic Data for **Methyl 1-benzylazetidine-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 1-benzylazetidine-2-carboxylate**, a key intermediate in pharmaceutical synthesis. The information presented herein is essential for the structural elucidation, characterization, and quality control of this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and data visualization to facilitate understanding and application in a research and development setting.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **methyl 1-benzylazetidine-2-carboxylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (300 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.35-7.17	m	5H	Ar-H
3.84-3.70	m	2H	CH <sub>2</sub> Ph
3.62	s	3H	OCH <sub>3</sub>
3.58	d, J=12.5 Hz	1H	COCH
3.35-3.27	m	1H	NCH <sub>2</sub> a
2.98-2.88	m	1H	NCH <sub>2</sub> b
2.36	dt, J=8.7, 17.6 Hz	1H	CHCH <sub>2</sub> a
2.25-2.13	m	1H	CHCH <sub>2</sub> b

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (75 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
173.10	C=O
137.08	Ar-C (quaternary)
129.17	Ar-CH
128.36	Ar-CH
127.32	Ar-CH
64.40	COCH <sub>3</sub>
62.45	CH <sub>2</sub> Ph
51.83	OCH <sub>3</sub>
50.85	NCH <sub>2</sub>
21.72	CHCH <sub>2</sub>

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Neat)

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
2953	C-H stretch (aliphatic)
2837	C-H stretch (aliphatic)
1737	C=O stretch (ester)
1442	C-H bend (aliphatic)
1201	C-O stretch (ester)
1172	C-N stretch

## Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	206.1175	206.1198

## Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. While the specific instrument models and parameters from the original data source are not fully detailed, the following represents typical experimental protocols for the characterization of this type of small organic molecule.

## Synthesis and Purification

**Methyl 1-benzylazetidine-2-carboxylate** can be synthesized via the reaction of methyl 2,4-dibromobutyrate with benzylamine in the presence of a base like triethylamine in a suitable solvent such as methanol. The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. Upon completion, the crude product is worked up by extraction and purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane to yield the final product as an oil.<sup>[1]</sup>

## NMR Spectroscopy

NMR spectra are recorded on a 300 MHz (for  $^1\text{H}$ ) or 75 MHz (for  $^{13}\text{C}$ ) spectrometer. The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. For  $^1\text{H}$  NMR, data is acquired over a spectral width of approximately 0-10 ppm. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is obtained over a range of 0-200 ppm.

## Infrared Spectroscopy

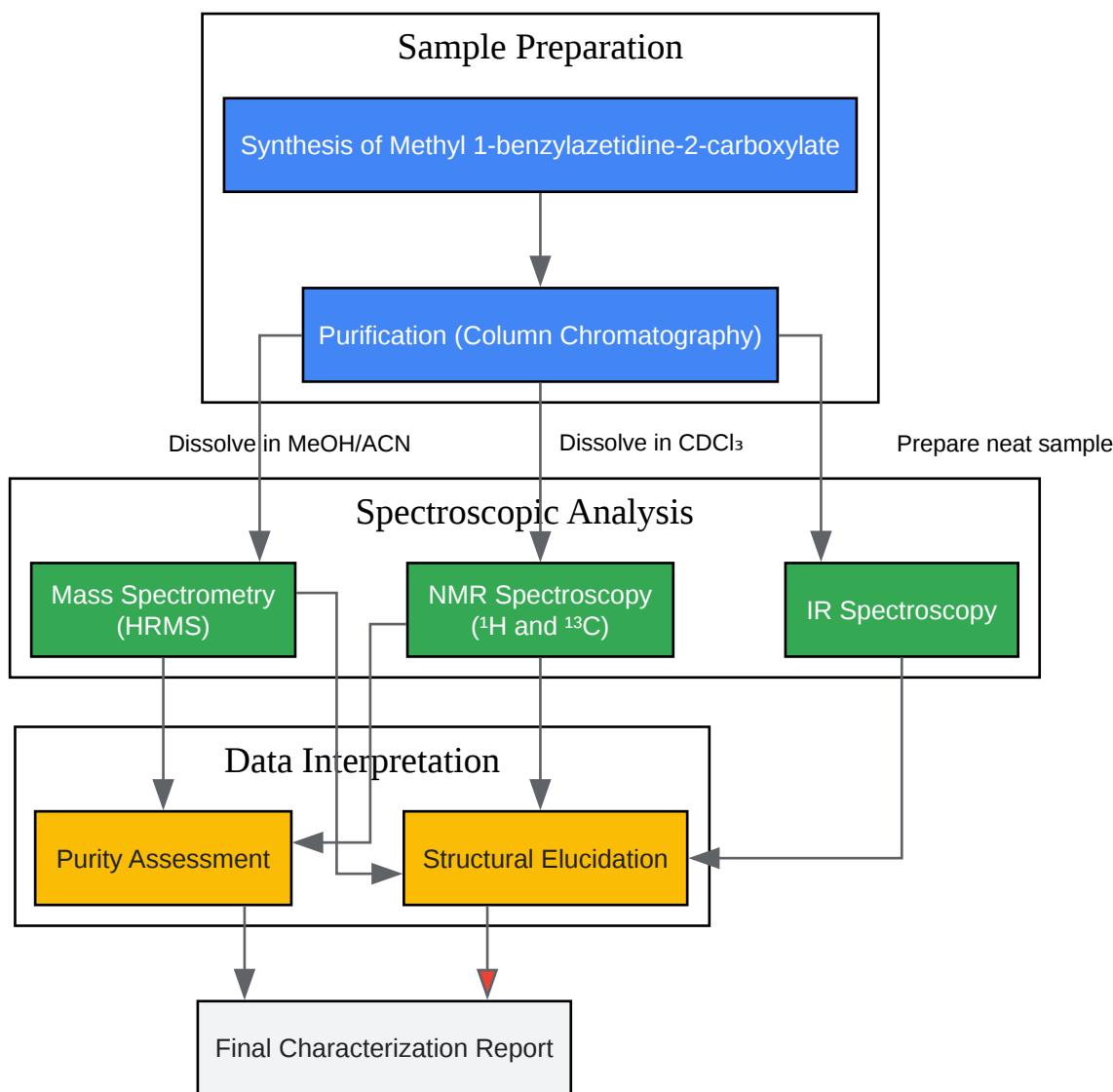
The IR spectrum is typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. A neat sample is analyzed by placing a thin film of the oil between two sodium chloride ( $\text{NaCl}$ ) plates. The spectrum is recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. The data is acquired in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **methyl 1-benzylazetidine-2-carboxylate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

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## References

- 1. researchgate.net [researchgate.net]
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